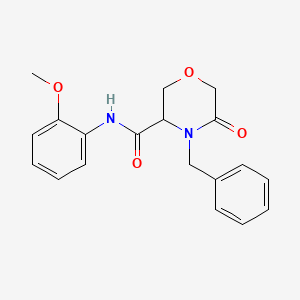
(3-Bromo-4-chlorophenyl)(methyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anaerobic Degradation of Halogenated Phenols Sulfidogenic consortia enriched from estuarine sediment were maintained on chlorophenols, including 4-chlorophenol, as the only carbon and energy source for over 5 years. This study highlights the role of these compounds in microbial metabolism and environmental biodegradation (Häggblom & Young, 1995).
Crystal and Molecular Structure Analysis The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined using X-ray diffraction. This research provides insights into the molecular arrangements and interactions of such compounds (Adamovich et al., 2017).
Development of Transparent Aromatic Polyimides A study on the synthesis of transparent polyimides using derivatives of (4-chlorophenyl)(3-nitrophenyl)sulfane demonstrated their potential in creating materials with high refractive indices and good thermomechanical stabilities, relevant in the field of materials science (Tapaswi et al., 2015).
Antibacterial and Anti-enzymatic Potential Compounds derived from (4-chlorophenoxy)methyl structures showed potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme. This finding is significant for the development of new antibacterial agents (Siddiqui et al., 2014).
Synthesis of Organic Compounds Various studies have focused on the synthesis of organic compounds involving chlorophenyl structures, highlighting their versatility and potential applications in organic chemistry and materials science (Krasnova et al., 2013), (Wit et al., 2010).
Synthesis and Structure Analysis The synthesis and structure of alkyl 2-arylsulfanyl-3-nitroacrylates were studied, providing valuable information on the behavior of these compounds in chemical reactions (Makarenko et al., 2018).
Coordination and Catalytic Use in Organic Synthesis Research into the coordination and catalytic use of certain sulfones and sulfonates, including those related to chlorophenyl structures, reveals their importance in facilitating complex organic reactions (Zábranský et al., 2018).
Syntheses of Planar Chiral Bidentate Complexes Studies on the syntheses of planar chiral bidentate complexes involving methylsulfanyl structures underscore their potential in creating novel chiral materials (Baker et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds have been used as building blocks in the synthesis of various bioactive molecules
Mode of Action
Bromomethyl sulfides, a class of compounds to which it belongs, have been used in the bromomethylation of thiols . This process involves the addition of a bromomethyl group to a thiol, resulting in a bromomethyl sulfide. The bromomethyl group in these compounds offers superior electrophilicity, making them useful in various synthetic applications .
Biochemical Pathways
Bromomethyl sulfides have been used in the generation of valuable synthetic intermediates . These intermediates can participate in various biochemical reactions, potentially affecting multiple pathways.
Result of Action
Bromomethyl sulfides have been used in the synthesis of various bioactive compounds . The effects of these compounds can vary widely depending on their structure and the biological context in which they are used.
Propiedades
IUPAC Name |
2-bromo-1-chloro-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBNARAGZDLPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
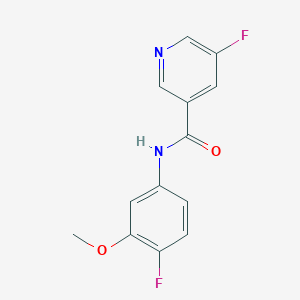
![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2778112.png)
![1-[(3-Methoxyphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2778113.png)
![3-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2778114.png)
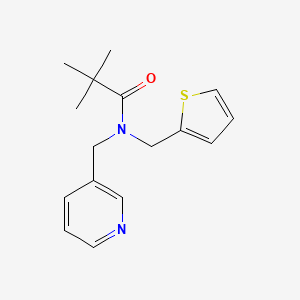
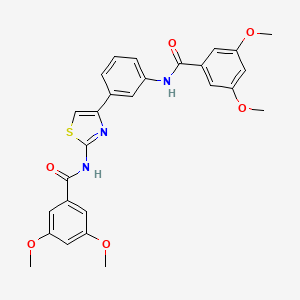
![N-(cyanomethyl)-N-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2778118.png)
![2-butyl-5,6,7,8-tetrahydro-[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2778119.png)
![2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2778120.png)
![6-Cyclopropyl-3-[2-[(7-fluoroquinazolin-4-yl)amino]ethyl]pyrimidin-4-one](/img/structure/B2778121.png)
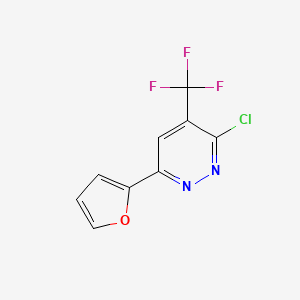
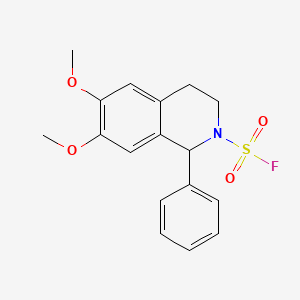
![4-Chloro-7-methyl-2-pyridin-3-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2778125.png)
